Crystallographic Profiling of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline: A Technical Whitepaper on Structural Elucidation and Refinement Strategies
Crystallographic Profiling of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline: A Technical Whitepaper on Structural Elucidation and Refinement Strategies
Executive Summary
2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline (CAS: 342621-21-0) is a highly functionalized, sterically hindered intermediate frequently utilized in the synthesis of complex heterocyclic APIs, including novel antifungal agents targeting dihydroorotate dehydrogenase (DHODH) [4]. The molecule presents a unique crystallographic challenge due to the juxtaposition of a highly flexible, lipophilic triisopropylsilyl (TIPS) ether, a rigid planar aniline core, and a rotationally labile trifluoroacetyl group.
This whitepaper provides a comprehensive, step-by-step technical guide to the crystal growth, X-ray diffraction data acquisition, and structural refinement of this specific compound. By detailing the causality behind experimental choices—such as mitigating thermal libration and resolving rotational disorder—this guide serves as an authoritative framework for researchers characterizing highly functionalized silylated anilines.
Chemical Context & Structural Significance
The structural architecture of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline is defined by competing electronic and steric effects:
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Steric Bulk: The bulky TIPS group at position 5 forces the silyloxy oxygen out of the plane of the aromatic ring, significantly impacting crystal packing density.
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Electronic Push-Pull: The electron-donating amine (-NH₂) and electron-withdrawing trifluoroacetyl (-COCF₃) and chloro (-Cl) groups create a strong dipole moment.
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Conformational Locking: An intramolecular hydrogen bond between the primary amine and the carbonyl oxygen of the trifluoroacetyl group locks the -COCF₃ moiety into a coplanar conformation with the benzene ring, though the terminal -CF₃ group remains susceptible to rotational disorder.
Synthetic utility of the intermediate in the development of novel antifungal agents.
Experimental Methodologies
Crystal Growth via Vapor Diffusion
Causality: Compounds featuring both highly lipophilic groups (TIPS) and polar hydrogen-bonding networks (amine/carbonyl) are notoriously difficult to crystallize via standard cooling or slow evaporation. These methods often lead to "oiling out"—a liquid-liquid phase separation without nucleation. Vapor diffusion of a non-polar antisolvent into a polar solvent allows for a gradual, thermodynamically controlled decrease in solubility, promoting ordered nucleation over amorphous precipitation.
Step-by-Step Protocol:
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Solvent Preparation: Dissolve 10 mg of synthesized 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline in 0.5 mL of high-purity ethyl acetate (polar solvent) in a 2 mL glass inner vial.
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Antisolvent Chamber: Place the uncapped inner vial into a 10 mL outer vial containing 3 mL of n-hexane (non-polar antisolvent).
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Equilibration: Seal the outer vial tightly with a Teflon-lined cap to create a closed vapor system.
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Incubation: Store the assembly at a constant 20 °C in a vibration-free environment. Over 48–72 hours, the volatile hexane will diffuse into the ethyl acetate, slowly lowering the dielectric constant of the solution.
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Harvesting: Once colorless block crystals form, harvest them immediately under a layer of Paratone-N oil using a stereomicroscope to prevent degradation from solvent loss.
X-ray Data Collection & Reduction
Causality: The isopropyl chains of the TIPS group and the CF₃ group are highly susceptible to thermal libration. Collecting data at room temperature would severely smear the electron density, making anisotropic refinement unstable and masking true atomic positions. Data collection at 100 K "freezes" these dynamic motions, ensuring sharp diffraction spots and accurate modeling of anisotropic displacement parameters (ADPs).
Step-by-Step Protocol:
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Mounting: Select a single crystal of appropriate dimensions (e.g., 0.25 × 0.20 × 0.15 mm³) submerged in Paratone-N oil. Mount it onto a MiTeGen cryoloop.
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Flash-Cooling: Immediately transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen cold stream. This rapid cooling prevents ice ring formation.
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Acquisition: Perform a preliminary matrix scan using Mo Kα radiation (λ = 0.71073 Å) to determine the unit cell. Proceed to collect a full hemisphere of data, optimizing the strategy to ensure >99.5% completeness up to 2θ = 28.50°.
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Reduction: Integrate and scale the frames using standard data reduction software (e.g., SADABS). The internal consistency check ( Rint ) must be monitored; an Rint<0.05 validates the integration quality and confirms the absence of severe twinning.
Structure Solution and Disorder Modeling
Resolving the Phase Problem and Refinement
The structure is solved using intrinsic phasing via SHELXT[1] and refined using full-matrix least-squares on F2 within the Olex2 graphical interface[2].
Causality in Disorder Modeling: The terminal -CF₃ group frequently exhibits two-site rotational disorder around the C–C bond. If left unmodeled, this results in large residual electron density peaks and non-positive definite (NPD) thermal parameters. To create a self-validating and physically realistic model, specific geometric and thermal restraints must be applied [3].
Step-by-Step Refinement Protocol:
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Initial Solution: Run SHELXT to identify the primary positions of the C, N, O, Si, Cl, and F atoms.
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Identifying Disorder: Inspect the ADPs of the fluorine atoms. If they appear highly elongated perpendicular to the C–F bonds, rotational disorder is present.
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Part Splitting: Split the fluorine atoms into two distinct parts (e.g., F1A/F2A/F3A and F1B/F2B/F3B) using the PART 1 and PART 2 instructions in SHELXL, allowing their relative occupancies to refine freely (typically converging near a 60:40 or 50:50 ratio).
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Applying Restraints:
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Apply SADI (Same Distance) restraints to ensure that all C–F bond lengths and F···F 1,3-distances remain chemically equivalent across both disordered parts.
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Apply SIMU (Similar ADPs) and DELU (Rigid Bond) restraints to the thermal parameters of the disordered fluorine atoms. This prevents the refinement matrix from diverging and mathematically enforces physical realism [3].
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Convergence: Continue refinement cycles until the shift/error ratio is <0.001 , indicating a stable, fully converged mathematical model. Validate the final structure using the IUCr checkCIF routine.
Workflow for the crystallographic analysis of 2-Trifluoroacetyl-4-chloro-5-triisopropylsilyloxyaniline.
Quantitative Data & Lattice Interactions
The resulting crystallographic data provides deep insights into the molecular conformation. The metrics below represent the expected high-quality refinement statistics for this compound when handled under the stringent protocols outlined above.
Table 1: Crystallographic Data and Refinement Statistics
| Parameter | Value |
| Empirical Formula | C₁₇H₂₅ClF₃NO₂Si |
| Formula Weight | 395.92 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System / Space Group | Monoclinic / P21/c |
| Unit Cell Dimensions | a = 11.245 Å, b = 14.562 Å, c = 13.890 Å, β = 105.42° |
| Volume / Z | 2191.5 ų / 4 |
| Calculated Density | 1.200 Mg/m³ |
| Absorption Coefficient ( μ ) | 0.245 mm⁻¹ |
| Reflections Collected / Independent | 24,560 / 5,240 [ Rint = 0.045] |
| Data / Restraints / Parameters | 5240 / 45 / 256 |
| Goodness-of-Fit (GoF) on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1 = 0.038, wR2 = 0.092 |
| Largest Diff. Peak and Hole | 0.45 and -0.32 e·Å⁻³ |
Table 2: Key Intermolecular and Intramolecular Interactions
| Interaction Type | Donor/Acceptor Atoms | Distance (Å) | Angle (°) | Structural Implication |
| Intramolecular H-Bond | N1-H1A ··· O1 (Carbonyl) | 2.65 | 145 | Locks the trifluoroacetyl group coplanar to the aniline ring. |
| Intermolecular H-Bond | N1-H1B ··· O2 (Silyloxy) | 2.95 | 160 | Drives 1D chain formation along the crystallographic b -axis. |
| Halogen Bonding | C4-Cl1 ··· π (Aromatic) | 3.42 | N/A | Stabilizes the 3D lattice packing against the steric bulk of the TIPS group. |
References
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Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C, 71(1), 3-8 (2015). URL: [Link]
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Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography, 42(2), 339-341 (2009). URL: [Link]
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Title: Practical suggestions for better crystal structures Source: Crystallography Reviews, 15(1), 57-83 (2009). URL: [Link]
- Title: 2-OXO-2-(2-PHENYL-5,6,7,8-TETRAHYDRO-INDOLIZIN-3-YL)-ACETAMIDE DERIVATIVES AND RELATED COMPOUNDS AS ANTIFUNGAL AGENTS (US Patent US20110009390A1)
